3,4,5-Triethoxy-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound notable for its potential applications in medicinal chemistry. The compound is characterized by a molecular formula of and a molecular weight of approximately 340.42 g/mol. It is classified under the category of thiadiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties .
The synthesis of 3,4,5-triethoxy-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves several steps that typically include the formation of the thiadiazole ring and subsequent functionalization.
Key Steps in Synthesis:
The molecular structure of 3,4,5-triethoxy-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be represented using various chemical notations:
InChI=1S/C13H16N4O3S2/c1-8(2)11(19)15-12-16-17-13(22-12)21-7-10(18)14-6-9-4-3-5-20-9/h3-5,8H,6-7H2,1-2H3,(H,14,18)(H,15,16,19)This notation provides a unique identifier for the compound's structure and its connectivity.
The compound features:
The reactivity of 3,4,5-triethoxy-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be explored through various chemical reactions:
These reactions are essential for exploring further modifications to enhance biological activity or improve pharmacokinetic properties .
The mechanism of action for 3,4,5-triethoxy-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide likely involves interactions with specific biological targets:
Data supporting these mechanisms often come from in vitro studies that assess binding affinities and biological responses .
The compound's data is crucial for understanding its behavior in various environments and its potential applications in research .
3,4,5-triethoxy-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has potential applications in several scientific fields:
Research into this compound continues to explore its full potential and optimize its properties for specific applications .
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1